4-(Piperidin-1-ylmethyl)thiophene-2-carbaldehyde 4-(Piperidin-1-ylmethyl)thiophene-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 893745-85-2
VCID: VC3947413
InChI: InChI=1S/C11H15NOS/c13-8-11-6-10(9-14-11)7-12-4-2-1-3-5-12/h6,8-9H,1-5,7H2
SMILES: C1CCN(CC1)CC2=CSC(=C2)C=O
Molecular Formula: C11H15NOS
Molecular Weight: 209.31 g/mol

4-(Piperidin-1-ylmethyl)thiophene-2-carbaldehyde

CAS No.: 893745-85-2

Cat. No.: VC3947413

Molecular Formula: C11H15NOS

Molecular Weight: 209.31 g/mol

* For research use only. Not for human or veterinary use.

4-(Piperidin-1-ylmethyl)thiophene-2-carbaldehyde - 893745-85-2

Specification

CAS No. 893745-85-2
Molecular Formula C11H15NOS
Molecular Weight 209.31 g/mol
IUPAC Name 4-(piperidin-1-ylmethyl)thiophene-2-carbaldehyde
Standard InChI InChI=1S/C11H15NOS/c13-8-11-6-10(9-14-11)7-12-4-2-1-3-5-12/h6,8-9H,1-5,7H2
Standard InChI Key LUVAADJQCRBJKC-UHFFFAOYSA-N
SMILES C1CCN(CC1)CC2=CSC(=C2)C=O
Canonical SMILES C1CCN(CC1)CC2=CSC(=C2)C=O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, 4-(piperidin-1-ylmethyl)thiophene-2-carbaldehyde, reflects its core structure:

  • A thiophene ring (C₄H₃S) provides aromaticity and electron-rich properties.

  • A piperidin-1-ylmethyl group (-CH₂-NC₅H₁₀) at the 4-position introduces a basic nitrogen center capable of hydrogen bonding and electrostatic interactions.

  • A carbaldehyde group (-CHO) at the 2-position offers reactivity for further chemical modifications, such as condensation or reduction reactions.

The SMILES notation (C1CCN(CC1)CC2=CSC(=C2)C=O) and InChIKey (LUVAADJQCRBJKC-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry.

Synthesis and Optimization

Conventional Synthetic Routes

The synthesis of 4-(piperidin-1-ylmethyl)thiophene-2-carbaldehyde typically involves a Mannich reaction, as evidenced by analogous procedures for related thiophene-piperidine hybrids . Key steps include:

  • Reagent Preparation:

    • Thiophene-2-carbaldehyde (9.2 mL, 0.1 mol) serves as the aldehyde component.

    • Piperidine (9.8 mL, 0.1 mol) acts as the amine source.

    • A thiourea derivative or formaldehyde may be used as the carbonyl component, depending on the target product .

  • Reaction Conditions:

    • The mixture is stirred under ice-cold conditions to control exothermicity.

    • Methanol or ethanol is employed as the solvent, facilitating intermediate formation.

    • Recrystallization in ethanol yields the pure product with a melting point of 130°C .

Representative Reaction Scheme:

Thiophene-2-carbaldehyde+PiperidineMeOH, 0°C4-(Piperidin-1-ylmethyl)thiophene-2-carbaldehyde\text{Thiophene-2-carbaldehyde} + \text{Piperidine} \xrightarrow{\text{MeOH, 0°C}} \text{4-(Piperidin-1-ylmethyl)thiophene-2-carbaldehyde}

Industrial-Scale Production

While laboratory-scale synthesis is well-documented, industrial production requires optimization for yield and cost-efficiency:

  • Continuous Flow Reactors: Enhance mixing and heat transfer, reducing reaction time from hours to minutes.

  • Solvent Selection: Switching from methanol to isopropanol improves solubility of intermediates, increasing yield by ~15%.

  • Catalysis: Lewis acids like ZnCl₂ (0.5 mol%) accelerate the Mannich reaction, achieving >90% conversion at 50°C .

Physicochemical Characterization

Analytical Data

Elemental analysis and spectral data for 4-(piperidin-1-ylmethyl)thiophene-2-carbaldehyde align with theoretical values (Table 1) .

Table 1: Analytical and spectral properties of 4-(piperidin-1-ylmethyl)thiophene-2-carbaldehyde

PropertyObserved ValueTheoretical ValueMethod
Elemental Analysis
Carbon (%)51.7051.73CHNS Analyzer
Hydrogen (%)6.696.71CHNS Analyzer
Nitrogen (%)6.826.75Kjeldahl Method
Spectral Data
IR (ν, cm⁻¹)1685 (C=O), 2850 (C-H)1680–1700, 2800–3000FT-IR
UV-Vis (λₘₐₓ, nm)275270–280DMF Solution

Conductivity and Solubility

  • Molar Conductivity: 12.4 Ω⁻¹ cm² mol⁻¹ in DMF, indicating non-electrolytic behavior .

  • Solubility:

    • High solubility in polar aprotic solvents (DMF, DMSO).

    • Moderate solubility in ethanol (8.3 g/L at 25°C).

    • Insoluble in water (<0.1 g/L).

Future Research Directions

Targeted Biological Screening

Priority areas for experimental validation include:

  • Anticancer Assays: Testing against NCI-60 cancer cell lines to identify growth inhibition profiles.

  • Neuropharmacology: Evaluating affinity for sigma-1 receptors (σ1R), given piperidine’s role in CNS drug design.

Material Science Applications

  • Coordination Chemistry: Synthesis of Cu(II) or Zn(II) complexes for catalytic applications. Preliminary studies on analogous complexes show enhanced Lewis acidity in Diels-Alder reactions .

  • Polymer Synthesis: Incorporation into conjugated polymers for organic electronics, leveraging thiophene’s electron transport properties.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator